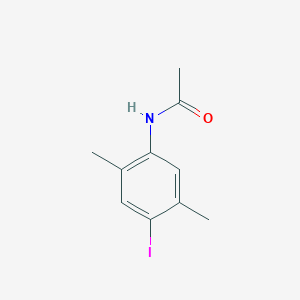
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.110613074 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Broad Applications in Medicinal Chemistry
3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone and its derivatives are key in medicinal research due to their wide range of biological effects. This compound is found in more than 200 naturally occurring alkaloids and is known for its stability, which inspires researchers to introduce various bioactive moieties to create new potential medicinal agents (Amrutkar, 2020).
Antitumor and Antimicrobial Properties
Studies have demonstrated the antitumor properties of this compound derivatives. For example, a series of 3-benzyl-substituted derivatives showed broad-spectrum antitumor activity, with some compounds being more potent than the control substance 5-FU (Al-Suwaidan et al., 2016). Additionally, novel arylimine derivatives containing the 4(3H)-quinazolinone moiety exhibited strong antifungal and antibacterial activities (Wang et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of 4(3H)-quinazolinones has been explored. Certain derivatives showed promising anticonvulsant activity, with some compounds providing protection against seizures in mice, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Synthetic Advances
The synthesis of 4(3H)-quinazolinones has seen significant advances. New routes and strategies for synthesizing these compounds include the use of n-butyllithium and LDA, providing access to a range of substituted derivatives (Smith et al., 1996). This advancement is crucial for the creation of specialized compounds for various biological applications.
Application in Corrosion Inhibition
Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic media. Their efficacy in preventing corrosion highlights their potential in industrial applications, supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).
Novel Bioactivities and Drug Synthesis
Quinazolin-4-One derivatives, which include this compound, are involved in the synthesis of compounds with a broad range of bioactivities like antibacterial, antifungal, antiviral, anticonvulsant, antitumor, and analgesic agents. This versatility makes them a key focus in drug synthesis and medicinal chemistry (Tiwary et al., 2016).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-13(8-11)18-10-17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBTOZDLPXWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]furan-2-carbohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5700702.png)
![Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate](/img/structure/B5700703.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)

![1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5700729.png)
![3-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)
